molecular formula C13H17N5O2 B2414589 N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775475-00-7

N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2414589
CAS RN: 1775475-00-7
M. Wt: 275.312
InChI Key: CUTSFOWDASUWBO-UHFFFAOYSA-N
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Description

“N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as triazolopyrimidines . These compounds are characterized by a triazolopyrimidine ring, which is a seven-membered aromatic ring containing two nitrogen atoms and one oxygen atom . Triazolopyrimidines have been found to exhibit a wide range of biological activities, including anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine ring, which is a seven-membered aromatic ring containing two nitrogen atoms and one oxygen atom . The compound also contains a cyclohexyl group and a carboxamide group .


Chemical Reactions Analysis

Triazolopyrimidines, such as “this compound”, are known for their reactivity . They can undergo a variety of chemical reactions, including condensation reactions with aminotriazoles and pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Gladkov et al. (2018) discusses the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, which shares structural similarities with N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide. This research highlights the methods for creating these complex compounds and their chemical properties (Gladkov et al., 2018).

Applications in Antimicrobial Studies

  • Patil et al. (2021) synthesized a series of triazolo-pyrazine derivatives and evaluated their in vitro antimicrobial activity. This indicates potential applications of compounds like this compound in developing new antimicrobial agents (Patil et al., 2021).

Antioxidant Properties

  • Bayazeed and Alnoman (2020) worked on the synthesis of polyheterocyclic ring systems including triazolo[1,5-a]pyrimidine, which is structurally related to this compound. Their study identified compounds with significant antioxidant properties, suggesting a potential research area for this chemical (Bayazeed & Alnoman, 2020).

Antimicrobial and Antifungal Activities

  • Darwish (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moieties for antimicrobial applications. This research underlines the importance of developing new compounds like this compound for potential use in treating microbial infections (Darwish, 2014).

Future Directions

Triazolopyrimidines, such as “N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide”, have been found to exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound in more detail, as well as developing more efficient synthetic routes for its production .

properties

IUPAC Name

N-cyclohexyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-8-7-18-11(13(20)14-8)10(16-17-18)12(19)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,20)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTSFOWDASUWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3CCCCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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